N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole ring linked to a sulfamoyl-substituted benzamide scaffold. The diallylsulfamoyl group may enhance solubility or modulate interactions with biological targets compared to other substituents.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(13-16)27-14-21-18/h3-10,13-14H,1-2,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQJCZEXQJVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves the reaction of 6-aminobenzothiazole with 4-(N,N-diallylsulfamoyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide exhibits promising antimicrobial properties. Studies have shown that derivatives of benzothiazole compounds often display activity against a range of bacteria and fungi. The incorporation of the diallylsulfamoyl group enhances its efficacy, potentially making it useful in developing new antimicrobial agents.
Anticancer Potential
There is growing evidence suggesting that this compound may possess anticancer properties. Benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of this compound may contribute to its activity against various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Pharmacological Studies
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it may target enzymes related to cancer metabolism or inflammatory pathways. In vitro studies are essential to elucidate the specific interactions and inhibition kinetics, which could lead to the development of novel therapeutic agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Given the increasing prevalence of neurodegenerative diseases, compounds with such properties are highly sought after in pharmacological research. Investigating its effects on neuronal cell survival and function could reveal new avenues for treatment strategies.
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be explored as a potential additive in polymer formulations. Its thermal stability and reactivity can enhance the properties of polymers used in various applications, including coatings and composites .
Nanotechnology
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functional properties. Its ability to stabilize metal nanoparticles could lead to advancements in catalysis and sensing applications, highlighting its versatility beyond traditional medicinal uses .
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Heterocycles : The target compound shares the benzo[d]thiazole-benzamide backbone with 1e () and the benzamide derivative in . Replacing the thiazole with imidazole (1f) or oxazole (1g) alters electronic properties and biological activity .
- Substituent Effects: The diallylsulfamoyl group in the target compound contrasts with 1e’s 4-chlorobenzylamino and 4-methylpiperazine groups. Diallyl substituents may improve lipophilicity and membrane permeability compared to bulkier aromatic groups.
- Synthetic Efficiency : Yields for 1e–1g range from 65–81%, suggesting feasible synthesis for similar compounds. However, highlights challenges in preparing benzamide derivatives with boronic acids, where yields are lower due to divergent assembly strategies .
Physicochemical and Spectroscopic Properties
Table 2: Spectral and Stability Data
Key Observations :
- Tautomerism : Compounds with thione groups (e.g., ’s 7–9) exhibit stability in the thione tautomeric form, critical for maintaining structural integrity during biological interactions . The target compound’s sulfamoyl group may similarly influence resonance stabilization.
- Melting Points : The higher melting point of 1g (210 °C) compared to 1f (132 °C) suggests that oxazole derivatives may form more stable crystals than imidazole analogs .
Table 3: Antiproliferative Activity of Selected Compounds
Key Observations :
- Benzothiazole Role : The benzo[d]thiazole moiety in the target compound and CB-NPs () is associated with tumor-targeting capabilities, likely due to interactions with cellular receptors or enzymes .
- Substituent Impact : Methylpiperazine in 1e may enhance solubility and binding to kinase targets, whereas the diallylsulfamoyl group in the target compound could offer unique pharmacokinetic profiles, such as prolonged circulation .
Biological Activity
N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antitumor, antimicrobial, and antioxidant properties. The compound is part of a class of benzothiazole derivatives, which are known for their diverse pharmacological effects.
Chemical Structure
The compound's structure includes a benzothiazole moiety, which is recognized for its significant biological activity. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially increasing its efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays :
- A study demonstrated that related compounds showed IC50 values ranging from 2.12 µM to 6.75 µM against lung cancer cell lines (A549, HCC827, and NCI-H358) in 2D culture formats. The compounds exhibited lower activity in 3D assays, indicating a need for further investigation into their mechanisms of action in different environments .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated.
Testing Methods
- Broth Microdilution Assay : This method was used to assess the antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Saccharomyces cerevisiae.
Results
- Compounds similar to this compound demonstrated promising antibacterial activity, particularly against Staphylococcus aureus, with some derivatives showing MIC values below 10 µg/mL .
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives are another area of interest. These compounds are known to scavenge free radicals and reduce oxidative stress.
Research Findings
- In vitro assays indicated that certain derivatives could significantly reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases associated with oxidative damage .
Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide with high purity?
Synthesis involves multi-step organic reactions, including coupling benzamide derivatives with thiazole rings. Critical parameters include reaction temperature (often 60–100°C), inert atmosphere (e.g., nitrogen), and pH control to minimize side reactions. Purification via column chromatography or recrystallization is essential, followed by validation using NMR and mass spectrometry to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are recommended to confirm the compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) assesses purity, while Fourier-transform infrared (FTIR) spectroscopy verifies key bonds (e.g., S=O, C=O). X-ray crystallography may resolve stereochemical ambiguities .
Q. What in vitro models are suitable for preliminary assessment of antitumor activity?
Standardized cell viability assays (MTT/XTT) using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., cisplatin) and compare results with normal cell lines (e.g., HEK-293) to evaluate selectivity. Replicate experiments in triplicate to ensure statistical significance .
Q. How does the diallylsulfamoyl group influence solubility and reactivity?
The diallylsulfamoyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its sulfonamide moiety. Its electron-withdrawing nature increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks. Allyl groups enable further functionalization (e.g., epoxidation) for derivative synthesis .
Q. What are common chemical reactions involving this compound?
- Oxidation: The sulfamoyl group forms sulfoxides/sulfones with H₂O₂ or mCPBA.
- Electrophilic substitution: Bromination or nitration occurs at the benzothiazole C-5 position.
- Nucleophilic substitution: Amines displace the benzamide carbonyl group under basic conditions. Monitor reactions via TLC and optimize conditions to avoid over-oxidation or ring degradation .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound?
Quantum mechanical calculations (DFT) predict reaction energetics and transition states. Molecular dynamics simulations model solvent effects, while cheminformatics tools (e.g., ICReDD’s reaction path search) prioritize experimental conditions. Validate predictions with small-scale trials (0.1–1 mmol) before scaling .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Standardize assays (e.g., CLSI guidelines for antimicrobial testing; NCI-60 panel for cancer). Verify compound stability under assay conditions (pH, temperature). Compare structural analogs (e.g., halogenated or ethoxy-substituted derivatives) to isolate pharmacophores. Use orthogonal methods (e.g., SPR for target binding kinetics) .
Q. What strategies establish structure-activity relationships (SAR) for derivatives?
- Functional group variation: Replace diallylsulfamoyl with dimethylsulfamoyl or aryl groups.
- Benzothiazole modification: Introduce electron-withdrawing (NO₂) or donating (OCH₃) substituents.
- Bioisosteric replacement: Substitute benzamide with picolinamide. Evaluate changes via IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to map binding interactions .
Q. How to evaluate the role of the diallylsulfamoyl group in target protein interactions?
Conduct comparative studies with des-sulfamoyl analogs. Use surface plasmon resonance (SPR) to measure binding affinity (Kd) to hypothesized targets (e.g., carbonic anhydrase IX). Pair with mutagenesis studies on target proteins to identify critical residues for sulfamoyl binding .
Q. How to address discrepancies between computational predictions and experimental reactivity data?
Refine computational models by incorporating solvent effects (e.g., COSMO-RS) and explicit solvation. Cross-validate with experimental kinetic data (e.g., Arrhenius plots for reaction rates). Use Bayesian optimization to iteratively adjust reaction parameters (e.g., catalyst loading, solvent polarity) .
Q. Methodological Notes
- Synthesis Optimization: Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, degassing steps).
- Biological Assays: Include cytotoxicity controls (e.g., LDH release assays) to distinguish specific activity from general toxicity.
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
